Physical and chemical properties of 2-fluoro-4-methyl-3-nitropyridine
Physical and chemical properties of 2-fluoro-4-methyl-3-nitropyridine
This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthesis protocol, and potential applications of 2-fluoro-4-methyl-3-nitropyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Properties
2-Fluoro-4-methyl-3-nitropyridine is a substituted pyridine derivative with the chemical formula C₆H₅FN₂O₂. Its structure incorporates a pyridine ring functionalized with a fluorine atom at the 2-position, a nitro group at the 3-position, and a methyl group at the 4-position. This combination of functional groups makes it a valuable intermediate in organic synthesis.
Physical and Chemical Data
A summary of the key physical and chemical properties of 2-fluoro-4-methyl-3-nitropyridine is presented in the table below.
| Property | Value | Source |
| CAS Number | 19346-43-1 | [1][2] |
| Molecular Formula | C₆H₅FN₂O₂ | [3] |
| Molecular Weight | 156.11 g/mol | [3][4] |
| IUPAC Name | 2-fluoro-4-methyl-3-nitropyridine | [5] |
| Appearance | Solid | [5] |
| Melting Point | 33 °C | [3] |
| Boiling Point | 264.0 ± 35.0 °C | [3] |
| Density | 1.357 ± 0.06 g/cm³ | [3] |
| Solubility | Limited solubility in water; soluble in common organic solvents. | |
| Purity | 98% | [5] |
Synthesis and Reactivity
Proposed Synthetic Route
A plausible synthetic route for 2-fluoro-4-methyl-3-nitropyridine involves the nitration of a fluorinated precursor, 2-fluoro-4-methylpyridine. This approach is based on established methods for the nitration of pyridine derivatives.
Experimental Protocol (Proposed)
The following is a proposed experimental protocol for the synthesis of 2-fluoro-4-methyl-3-nitropyridine based on analogous nitration reactions of pyridine derivatives.
Materials:
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2-Fluoro-4-methylpyridine
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Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
-
Ice
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Sodium Bicarbonate (NaHCO₃) or other suitable base
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Dichloromethane (CH₂Cl₂) or other suitable organic solvent
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Addition of Starting Material: Slowly add 2-fluoro-4-methylpyridine to the cold sulfuric acid while stirring. Maintain the temperature at or below 10 °C.
-
Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture. The temperature should be carefully controlled and kept below 10 °C throughout the addition.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-fluoro-4-methyl-3-nitropyridine.
Chemical Reactivity
The chemical reactivity of 2-fluoro-4-methyl-3-nitropyridine is largely dictated by the interplay of its functional groups. The nitro group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution. The fluorine atom at the 2-position is a good leaving group in such reactions. The methyl group can also undergo various chemical transformations. This versatile reactivity makes it a key building block in the synthesis of more complex molecules.
Spectroscopic Data
Applications in Research and Development
2-Fluoro-4-methyl-3-nitropyridine serves as a crucial intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the ability to introduce a substituted nitropyridine moiety, which can be further elaborated into diverse functionalities.
Safety and Handling
2-Fluoro-4-methyl-3-nitropyridine should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Hazard Statements:
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H302: Harmful if swallowed.[5]
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H315: Causes skin irritation.[5]
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H319: Causes serious eye irritation.[5]
-
H332: Harmful if inhaled.[5]
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H335: May cause respiratory irritation.[5]
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
References
- 1. CAS # 19346-43-1, 2-Fluoro-4-methyl-3-nitropyridine - chemBlink [ww.chemblink.com]
- 2. CAS No. 19346-43-1 | 2-fluoro-4-methyl-3-nitropyridine-VT Chemical_Industrial Chemicals_Material Chemistry [vt-chemical.com]
- 3. 2-Fluoro-4-methyl-5-nitropyridine | C6H5FN2O2 | CID 2783177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-3-nitro-4-picoline | 19346-43-1 [sigmaaldrich.com]
- 5. 2-Fluoro-3-nitro-4-methylpyridine: Properties, Safety, Synthesis & Applications | High-Purity Chemical Supplier in China [pipzine-chem.com]
